molecular formula C17H36N2O B8455582 N-[2-(Diethylamino)ethyl]undecanamide CAS No. 70745-24-3

N-[2-(Diethylamino)ethyl]undecanamide

Cat. No. B8455582
M. Wt: 284.5 g/mol
InChI Key: SBTSBRXXSWWPPB-UHFFFAOYSA-N
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Patent
US04326067

Procedure details

Undecyloxazoline (53 mmoles), diethylamine (104 mmoles) and 0.9 mmole of zinc acetate are reacted under conditions similar to Example 2 to yield 87 percent of theoretical N-(2-diethylaminoethyl)undecylamide.
Quantity
53 mmol
Type
reactant
Reaction Step One
Quantity
104 mmol
Type
reactant
Reaction Step One
Quantity
0.9 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:12]1[O:13][CH2:14][CH2:15][N:16]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]C.[CH2:17]([NH:19][CH2:20][CH3:21])[CH3:18]>C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[CH2:17]([N:19]([CH2:20][CH3:21])[CH2:14][CH2:15][NH:16][C:12](=[O:13])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
53 mmol
Type
reactant
Smiles
C(CCCCCCCCCC)C=1OCCN1
Name
Quantity
104 mmol
Type
reactant
Smiles
C(C)NCC
Name
Quantity
0.9 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCNC(CCCCCCCCCC)=O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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